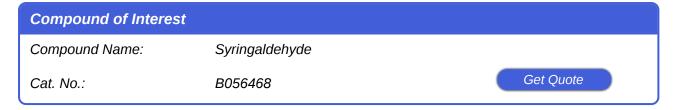


Syringaldehyde chemical structure and properties

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An In-depth Technical Guide on **Syringaldehyde**: Chemical Structure, Properties, and Biological Activity

Introduction

Syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde) is an aromatic aldehyde naturally found in a variety of plants, including spruce and maple trees, and is a key compound extracted from lignin.[1][2] It contributes to the aroma and flavor of many foods and beverages, such as whisky aged in oak barrels.[2] Beyond its sensory characteristics, **syringaldehyde** has garnered significant interest in the scientific community for its diverse bioactive properties, including anti-inflammatory, antioxidant, and anti-hyperglycemic effects.[3][4] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, relevant biological signaling pathways, and detailed experimental protocols for its synthesis, purification, and analysis, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Physicochemical Properties

Syringaldehyde is a substituted benzaldehyde with a phenolic hydroxyl group and two methoxy groups at positions 3 and 5 of the benzene ring.[5] This substitution pattern is crucial for its chemical reactivity and biological activity.

Chemical Identification



The following table summarizes the key chemical identifiers for **syringaldehyde**.

Identifier	Value	Reference(s)
IUPAC Name	4-hydroxy-3,5- dimethoxybenzaldehyde	[5][6]
CAS Number	134-96-3	[2]
Molecular Formula	C9H10O4	[6]
SMILES	COC1=CC(=CC(=C10)OC)C= O	[2][6]
InChI	InChI=1S/C ₉ H ₁₀ O ₄ /c1-12-7-3- 6(5-10)4-8(13-2)9(7)11/h3- 5,11H,1-2H3	[2][6]
InChIKey	KCDXJAYRVLXPFO- UHFFFAOYSA-N	[2][6]

Physical and Chemical Properties

The physical and chemical properties of **syringaldehyde** are detailed in the table below.

Property	Value	Reference(s)
Molecular Weight	182.17 g/mol	[6]
Appearance	Colorless to pale yellow solid/needles	[1][2]
Melting Point	110–113 °C	[1][2]
Boiling Point	192–193 °C at 14-19 kPa	[1][7]
Density	~1.01 g/cm ³	[1][2]
Flash Point	> 110 °C	[2]

Solubility Data



Syringaldehyde exhibits varying solubility depending on the solvent, a critical consideration for experimental design.

Solvent	Solubility	Reference(s)
Water	Insoluble / Very sparingly soluble	[1][2][6]
Ethanol	Soluble	[1][6]
DMSO	~30-36 mg/mL	[8][9]
DMF	~30 mg/mL	[8]
Ether	Soluble	[10]
Chloroform	Soluble	[10]
Petroleum Ether	Very sparingly soluble	[10]

Spectral Data

The spectral characteristics of **syringaldehyde** are fundamental for its identification and quantification.

Spectral Data Type	Wavelength (λ) / Shift (δ)	Reference(s)
UV-Vis (λmax)	216 nm, 308-310 nm (in various solvents)	[11][12][13]
¹H NMR (CDCl₃, 90 MHz)	δ 9.81 (s, 1H, -CHO), 7.15 (s, 2H, Ar-H), 3.96 (s, 6H, -OCH ₃)	[6]
¹ H NMR (DMSO-d ₆ , 500 MHz)	δ 9.78 (s, 1H, -CHO), 7.21 (s, 2H, Ar-H), 3.85 (s, 6H, -OCH ₃)	[14]
¹³ C NMR (DMSO-d ₆ , 151 MHz)	δ 191.98, 148.93, 142.89, 127.97, 107.88, 56.88	[14]

Biological Activities and Signaling Pathways



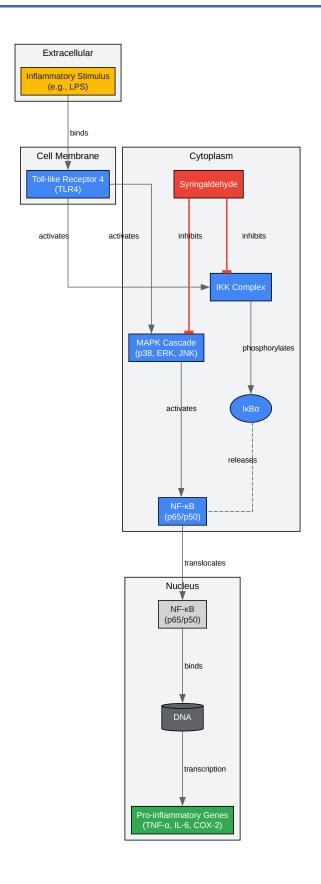
Syringaldehyde demonstrates significant anti-inflammatory properties, primarily through the modulation of key cellular signaling pathways. Research has shown that it can inhibit the production of pro-inflammatory cytokines and mediators.[7][15]

Inhibition of MAPK/NF-kB Signaling Pathway

A primary mechanism for the anti-inflammatory effect of **syringaldehyde** is its ability to suppress the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling cascades.[7] In response to inflammatory stimuli like lipopolysaccharides (LPS), cell surface receptors (e.g., TLR4) trigger a phosphorylation cascade that activates MAPK proteins (such as p38, ERK, and JNK) and the IKK complex. Activated IKK phosphorylates the inhibitory protein IκBα, leading to its degradation and the subsequent release and nuclear translocation of the NF-κB p65/p50 dimer.[14][16][17] Once in the nucleus, NF-κB acts as a transcription factor, upregulating the expression of genes for pro-inflammatory cytokines (e.g., TNF-α, IL-6), chemokines, and enzymes like Cyclooxygenase-2 (COX-2).[7][18]

Syringaldehyde intervenes in this process by reducing the activation (phosphorylation) of both MAPK and NF-κB pathway components.[7] This inhibition leads to a significant downstream reduction in the expression and secretion of inflammatory mediators, thereby mitigating the inflammatory response.[7]





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Caption: MAPK/NF-kB signaling pathway and its inhibition by syringaldehyde.



Experimental Protocols

This section provides detailed methodologies for the chemical synthesis, purification, and analysis of **syringaldehyde**.

Chemical Synthesis

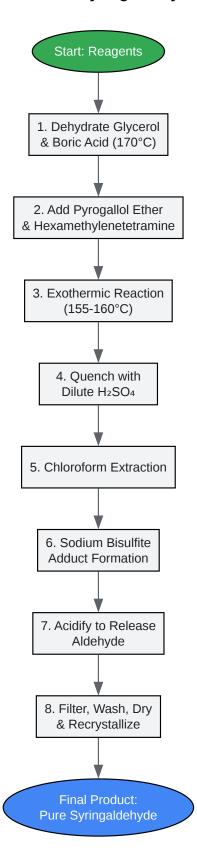
A reliable method for synthesizing **syringaldehyde** is the reaction of pyrogallol-1,3-dimethyl ether with hexamethylenetetramine in a glycerol/boric acid mixture, as described in Organic Syntheses.[6]

Methodology:

- Dehydration: A mixture of 740 mL of glycerol and 216 g of boric acid is placed in a 2-L threenecked round-bottomed flask. The mixture is heated in an oil bath to 170°C and maintained for 30 minutes to dehydrate.
- Reactant Addition: The mixture is cooled to 150°C. A pre-mixed combination of 154 g (1 mole) of pyrogallol-1,3-dimethyl ether and 154 g (1.1 moles) of hexamethylenetetramine is added rapidly.
- Reaction: The temperature is quickly raised to 148°C and then allowed to rise to an exothermic peak of 155-160°C over approximately 6 minutes.
- Quenching: The reaction is rapidly cooled to 110°C, and a solution of 184 mL of concentrated sulfuric acid in 620 mL of water is added.
- Isolation of Crude Product: After stirring for 1 hour and cooling to 25°C, the precipitated boric
 acid is removed by filtration. The filtrate is extracted three times with 500-mL portions of
 chloroform.
- Bisulfite Adduct Formation: The combined chloroform extracts are then extracted with a solution of 180 g of sodium bisulfite in 720 mL of water by stirring vigorously for 1 hour.
- Release of Aldehyde: The aqueous bisulfite layer is separated, washed with chloroform, and then acidified with a solution of 55 mL of concentrated sulfuric acid in 55 mL of water. The solution is heated on a steam bath while air is bubbled through to expel all sulfur dioxide.



• Collection: Upon cooling, the product solidifies. It is collected by filtration, washed with cold water, and dried at 40°C to yield the crude **syringaldehyde**.





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Caption: Workflow for the chemical synthesis and purification of **syringaldehyde**.

Purification by Recrystallization

The crude **syringaldehyde** obtained from synthesis can be purified effectively by recrystallization.[6][19]

Methodology:

- Solvent Preparation: Prepare a solvent mixture of aqueous methanol. For every 10 g of crude syringaldehyde, use 30 mL of water and 3 mL of methanol.[6]
- Dissolution: Add the crude solid to an Erlenmeyer flask. Add the solvent mixture and heat gently (e.g., on a steam bath or hotplate) with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary to achieve full dissolution.[20]
- Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[21]
- Crystallization: Once the solution has reached room temperature, it can be placed in an icewater bath to maximize the yield of crystals.
- Collection: Collect the purified crystals by suction filtration using a Büchner funnel.[20]
- Washing: Wash the crystals on the filter with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
- Drying: Dry the crystals by continuing to draw air through the funnel or by transferring them
 to a watch glass to air dry. The final product should be pale yellow needles with a melting
 point of 111–112°C.[6]

Analytical Methods

4.3.1 High-Performance Liquid Chromatography (HPLC)



HPLC is a standard method for the separation and quantification of **syringaldehyde** in various matrices.[22][23]

General Protocol:

- Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile, or the mobile phase). Filter the sample through a 0.2 or 0.45 μm syringe filter to remove particulate matter.[13][24]
- Instrumentation: Use a standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.
- Chromatographic Conditions:
 - Column: A reversed-phase C18 column is commonly used.
 - Mobile Phase: A gradient elution is often employed, typically using a mixture of an aqueous solvent (e.g., water with 0.1% formic or acetic acid) and an organic solvent (e.g., acetonitrile or methanol).[23]
 - Flow Rate: A typical flow rate is 0.8-1.0 mL/min.
 - Detection: Monitor the eluent at a wavelength corresponding to syringaldehyde's absorption maximum, typically around 280 nm or 310-320 nm.[23]
- Analysis: Identify the syringaldehyde peak by comparing its retention time to that of a pure standard. Quantify by creating a calibration curve from standards of known concentrations and integrating the peak area of the sample.[24]
- 4.3.2 Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used for the identification and quantification of volatile and semi-volatile compounds like **syringaldehyde**, often after derivatization.

General Protocol:

• Sample Preparation/Derivatization: For complex biological samples, a liquid-liquid extraction may be required. While **syringaldehyde** can be analyzed directly, derivatization (e.g.,



silylation) can improve its volatility and chromatographic peak shape.

- Instrumentation: Use a GC system coupled to a Mass Spectrometer (MS).
- Chromatographic Conditions:
 - Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or equivalent, is suitable.[3]
 - Carrier Gas: Helium is typically used at a constant flow rate (e.g., 1 mL/min).[3]
 - Oven Program: A temperature gradient is used. For example, start at 50°C, hold for 2 minutes, then ramp at a controlled rate (e.g., 20°C/min) to a final temperature of 250°C.[3]
- Mass Spectrometry:
 - Ionization: Electron Ionization (EI) is standard.
 - Analysis: Identify syringaldehyde by its retention time and by comparing its mass spectrum to a library spectrum (e.g., NIST) or a pure standard. Key mass fragments (m/z) for syringaldehyde are often reported.[19]

Conclusion

Syringaldehyde is a multifaceted compound with a well-defined chemical profile and significant potential in pharmaceutical and other scientific fields. Its anti-inflammatory action, mediated through the inhibition of the MAPK/NF-kB signaling pathway, makes it a compelling candidate for further investigation in drug discovery. The established protocols for its synthesis, purification, and analysis provide a solid foundation for researchers to explore its properties and applications. This guide serves as a technical resource to facilitate and standardize future research on this promising natural product.

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